N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-12-21-18(10-19(22-12)26-2)23-14-4-6-15(7-5-14)24-20(25)13-3-8-16-17(9-13)28-11-27-16/h3-10H,11H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRLYKOOWGBBAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving methoxyacetaldehyde and methylamine, followed by cyclization with a suitable reagent like formamide.
Amination: The pyrimidine derivative is then subjected to an amination reaction with 4-aminophenylbenzo[d][1,3]dioxole-5-carboxamide. This step often requires a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Coupling Reaction: The final step involves coupling the aminated pyrimidine with the benzo[d][1,3]dioxole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to enhance yield and reduce costs. This could involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyrimidine ring can be oxidized to form a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Tin(II) chloride (SnCl2), sodium borohydride (NaBH4)
Coupling Agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative.
Scientific Research Applications
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It serves as a lead compound for developing new drugs, particularly in oncology and infectious diseases.
Biological Studies: Used in studying enzyme inhibition and receptor binding due to its complex structure.
Chemical Biology: Acts as a probe for investigating biological pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may inhibit enzymes such as kinases or bind to specific receptors on cell surfaces.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Structural and Functional Differences
Pyrimidinylamino vs. Phenoxy Groups: The target compound’s pyrimidine moiety may enhance DNA/RNA interaction or kinase binding, contrasting with IId’s phenoxy group, which contributes to cytotoxicity via membrane disruption or reactive oxygen species (ROS) generation . Pyrimidines are often involved in nucleobase mimicry, suggesting possible antimetabolite or enzyme-inhibitory roles.
Alkyl Chains vs. Aromatic Substituents :
- S807’s heptyl chain facilitates rapid metabolism (oxidative degradation in liver microsomes) , whereas the target compound’s rigid pyrimidine-phenyl system may improve metabolic stability for therapeutic use.
Iodinated Derivatives for Radiotherapy: [131I]I-BA52 leverages iodine’s radiolytic properties and melanin affinity for melanoma targeting .
Biological Activity
N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has gained attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with a benzo[d][1,3]dioxole moiety linked to a pyrimidine derivative. The molecular formula is , and it has a molecular weight of approximately 428.51 g/mol. The presence of functional groups such as methoxy and amino enhances its reactivity and biological interactions.
This compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in cellular processes. For instance, it shows significant inhibition of urokinase-type plasminogen activator (uPA), which plays a crucial role in tissue remodeling and inflammation, with a Ki value of approximately 0.62 nM.
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by affecting cell cycle progression and inducing apoptosis in cancer cells. It has demonstrated cytotoxic effects against various cancer cell lines, including those derived from breast and lung cancers .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits uPA (Ki = 0.62 nM) | |
| Anticancer Activity | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on the A549 lung cancer cell line. The compound was found to significantly reduce cell viability at concentrations ranging from 0.5 to 5 mM, with an IC50 value indicating strong cytotoxicity compared to standard treatments like Doxorubicin . Flow cytometry analysis revealed that the compound caused G2/M phase arrest, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Another research highlighted the anti-inflammatory properties of the compound through its interaction with uPA. By inhibiting uPA activity, it was observed to reduce inflammatory markers in vitro, indicating its therapeutic potential for conditions characterized by excessive inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
